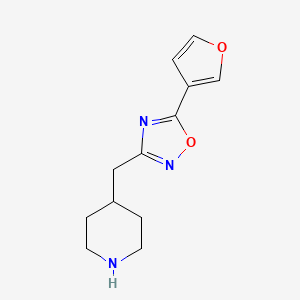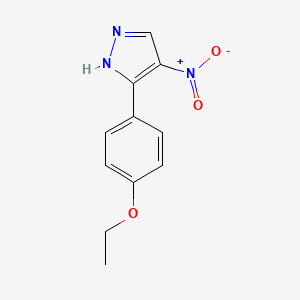
3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 3-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Uniqueness
3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propriétés
Formule moléculaire |
C14H12N4O |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H12N4O/c1-9-4-6-10(7-5-9)13-17-14(19-18-13)11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,15,16) |
Clé InChI |
QEYUUSPEEZQCPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)











